(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine
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Overview
Description
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine is an organic compound that belongs to the class of phenethylamines. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an amine group attached to a butenyl chain. The (S)-configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding butenyl intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the amine.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated resolution might be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form the saturated amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3,4-Dimethoxyphenyl)ethanamine: A structurally similar compound with a shorter carbon chain.
1-(3,4-Dimethoxyphenyl)propan-2-amine: Another related compound with a different substitution pattern.
Uniqueness
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine is unique due to its specific stereochemistry and the presence of both methoxy groups and an amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1S)-1-(3,4-dimethoxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h4,6-8,10H,1,5,13H2,2-3H3/t10-/m0/s1 |
InChI Key |
LRVXBKFCTIJVHJ-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC=C)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC=C)N)OC |
Origin of Product |
United States |
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